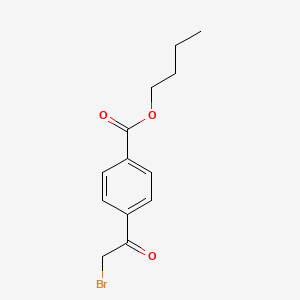

Butyl 4-(2-bromoacetyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butyl 4-(2-bromoacetyl)benzoate: is an organic compound with the molecular formula C13H15BrO3 It is a derivative of benzoic acid, where the butyl ester is substituted with a bromoacetyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-(2-bromoacetyl)benzoate typically involves the esterification of 4-(2-bromoacetyl)benzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromoacetyl group in Butyl 4-(2-bromoacetyl)benzoate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted derivatives.

Reduction Reactions: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The benzoate moiety can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

- Substituted benzoates, alcohols, and carboxylic acids depending on the specific reaction and conditions used.

Scientific Research Applications

Chemistry: Butyl 4-(2-bromoacetyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be used in the synthesis of compounds with antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of Butyl 4-(2-bromoacetyl)benzoate depends on its specific application. In general, the bromoacetyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the modification of biomolecules such as proteins and nucleic acids, potentially altering their function.

Molecular Targets and Pathways:

Proteins: The compound can modify amino acid residues in proteins, affecting their activity and interactions.

Nucleic Acids: It can react with nucleophilic sites in DNA or RNA, potentially leading to mutations or other genetic changes.

Comparison with Similar Compounds

Butyl benzoate: Similar ester structure but lacks the bromoacetyl group.

tert-Butyl bromoacetate: Contains a bromoacetyl group but differs in the ester moiety.

4-(2-Bromoacetyl)benzonitrile: Similar bromoacetyl substitution but with a nitrile group instead of an ester.

Uniqueness: Butyl 4-(2-bromoacetyl)benzoate is unique due to the combination of the butyl ester and bromoacetyl functionalities. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile intermediate in organic synthesis.

Biological Activity

Butyl 4-(2-bromoacetyl)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a bromoacetyl group, which can act as an electrophile, allowing it to participate in various biochemical interactions. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound can be represented by the following structure:

This compound is characterized by:

- A butyl ester moiety, which enhances lipophilicity.

- A bromoacetyl group, known for its electrophilic properties.

The biological activity of this compound is primarily attributed to the reactivity of the bromoacetyl group. This group can:

- React with nucleophiles : It can modify amino acid residues in proteins or interact with nucleic acids, potentially altering their function and leading to biological effects such as enzyme inhibition or modulation of receptor activity .

- Inhibit enzymatic activity : Studies indicate that compounds with similar structures can inhibit cytochrome P450 enzymes, affecting drug metabolism and pharmacokinetics .

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. For instance, similar bromoacetyl derivatives have demonstrated activity against various bacterial strains. The compound's ability to modify proteins could enhance its effectiveness against microbial targets .

Anticancer Potential

The compound has been explored for its anticancer potential, particularly as a precursor in the synthesis of bioactive molecules. Its electrophilic nature allows it to interact with cellular targets involved in cancer pathways, potentially leading to cell death or inhibition of tumor growth .

Enzyme Inhibition

As noted earlier, the bromoacetyl group can inhibit specific enzymes such as cytochrome P450. This inhibition could be relevant in drug interactions and metabolic studies, highlighting the need for further investigation into its safety and efficacy in therapeutic contexts .

Case Study 1: Cytochrome P450 Inhibition

In a study evaluating various bromoacetyl derivatives, this compound was found to inhibit CYP1A2 activity. The inhibition could alter the metabolism of co-administered drugs, necessitating careful consideration in polypharmacy scenarios .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of related compounds against Staphylococcus aureus. The results indicated that bromoacetyl derivatives exhibited significant antibacterial activity, suggesting that this compound may have similar effects .

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Butyl benzoate | Ester | Lacks bromoacetyl group; minimal reactivity |

| tert-Butyl bromoacetate | Bromoacetate | Similar electrophilic properties |

| 4-(2-Bromoacetyl)benzonitrile | Bromoacetylnitrile | Exhibits different reactivity due to nitrile |

Properties

Molecular Formula |

C13H15BrO3 |

|---|---|

Molecular Weight |

299.16 g/mol |

IUPAC Name |

butyl 4-(2-bromoacetyl)benzoate |

InChI |

InChI=1S/C13H15BrO3/c1-2-3-8-17-13(16)11-6-4-10(5-7-11)12(15)9-14/h4-7H,2-3,8-9H2,1H3 |

InChI Key |

IPVFZGARLNZJNP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)C(=O)CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.